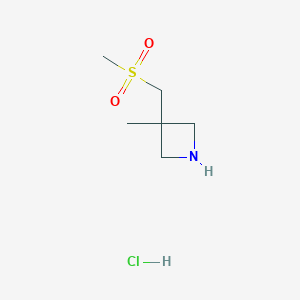![molecular formula C17H13N3O3S B2426746 N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-45-4](/img/structure/B2426746.png)
N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, including the use of chloromethyl methyl ether, NaH, DMF, and other reagents . The process also involves the use of 10% Pd/C, H2, EtOH, and other conditions . The synthesis process has been optimized to result in a highly potent and selective inhibitor molecule .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups. The compound includes a pyridin-4-yl group, a thiazol-2-yl group, and a dihydrobenzo[b][1,4]dioxine-6-carboxamide group .Chemical Reactions Analysis
The compound has been found to be a highly potent and selective inhibitor of CDK4 and CDK6 . This suggests that it may interact with these kinases in a specific way, inhibiting their function and thus preventing the progression of the cell cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and its reactivity. The compound has been found to have a carbon content of 56.34%, a hydrogen content of 3.35%, and a nitrogen content of 18.82% .Scientific Research Applications
Corrosion Inhibitor for Mild Steel
This compound has been synthesized and evaluated as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . The inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
Antithrombotic Agent
The compound acts as a fibrinogenic receptor antagonist with antithrombotic activity . This makes it a potential candidate for the development of drugs against thrombotic diseases .
Bacterial DNA Gyrase B Inhibitor
It has been identified as a new bacterial DNA gyrase B inhibitor . This suggests its potential use in the development of antibacterial agents .
Treatment for Metabolic Disorders
The compound shows a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases . This suggests its potential use in the treatment of these metabolic disorders .
Immunosuppressant Agent
It has been synthesized and evaluated as a potent immunosuppressant agent . This suggests its potential use in the treatment of autoimmune diseases and in organ transplantation .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known for their good water solubility , which could potentially impact their bioavailability.
Result of Action
Thiazole derivatives have been found to have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole derivatives are known for their good water solubility , which suggests that they may be influenced by the aqueous environment in which they are dissolved.
Future Directions
The compound has shown promise as a potential anticancer drug, particularly for cancers that involve aberrations in the cell cycle . Future research could focus on further optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting clinical trials to assess its efficacy and safety in humans .
properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(12-1-2-14-15(9-12)23-8-7-22-14)20-17-19-13(10-24-17)11-3-5-18-6-4-11/h1-6,9-10H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNBJDTNWNPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)


![2-(4-Methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2426674.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)


![N-Methyl-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2426682.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide](/img/structure/B2426686.png)